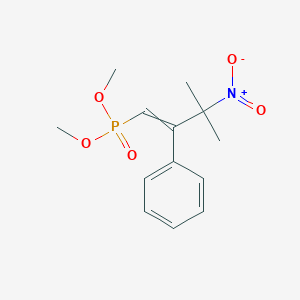![molecular formula C8H17ClO3 B14225653 1-Chloro-2-[2-(2-ethoxyethoxy)ethoxy]ethane CAS No. 538371-55-0](/img/structure/B14225653.png)
1-Chloro-2-[2-(2-ethoxyethoxy)ethoxy]ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-[2-(2-ethoxyethoxy)ethoxy]ethane is an organic compound with the molecular formula C8H17ClO3. It is a chlorinated ether, often used in various chemical processes and industrial applications due to its unique properties. This compound is known for its good solubility in organic solvents and its relatively low toxicity.
Análisis De Reacciones Químicas
1-Chloro-2-[2-(2-ethoxyethoxy)ethoxy]ethane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols[][3].
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate, resulting in the formation of carboxylic acids[][3].
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding alkanes[][3].
Common reagents and conditions used in these reactions include bases like sodium hydroxide for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions[3][3]. Major products formed from these reactions include alcohols, carboxylic acids, and alkanes[3][3].
Aplicaciones Científicas De Investigación
1-Chloro-2-[2-(2-ethoxyethoxy)ethoxy]ethane has several scientific research applications:
Mecanismo De Acción
The mechanism by which 1-Chloro-2-[2-(2-ethoxyethoxy)ethoxy]ethane exerts its effects involves its interaction with various molecular targets. The chlorine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function . The compound can also disrupt cellular membranes due to its lipophilic nature, affecting membrane integrity and function .
Comparación Con Compuestos Similares
1-Chloro-2-[2-(2-ethoxyethoxy)ethoxy]ethane can be compared with other similar compounds such as:
1-Chloro-2-[2-(2-methoxyethoxy)ethoxy]ethane: This compound has a similar structure but with a methoxy group instead of an ethoxy group, leading to differences in solubility and reactivity.
Diethylene glycol bis(2-chloroethyl) ether: This compound has two chlorine atoms and is used in similar applications but has different reactivity and toxicity profiles.
The uniqueness of this compound lies in its specific combination of solubility, reactivity, and relatively low toxicity, making it suitable for a wide range of applications .
Propiedades
Número CAS |
538371-55-0 |
|---|---|
Fórmula molecular |
C8H17ClO3 |
Peso molecular |
196.67 g/mol |
Nombre IUPAC |
1-[2-(2-chloroethoxy)ethoxy]-2-ethoxyethane |
InChI |
InChI=1S/C8H17ClO3/c1-2-10-5-6-12-8-7-11-4-3-9/h2-8H2,1H3 |
Clave InChI |
KKHJWKRBGUVAAJ-UHFFFAOYSA-N |
SMILES canónico |
CCOCCOCCOCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


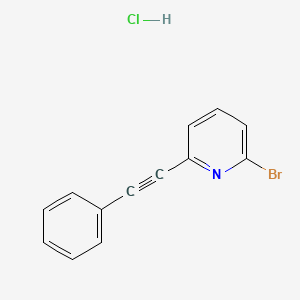


![N,N-Dimethyl-2-[(triethylstannyl)oxy]ethan-1-amine](/img/structure/B14225587.png)
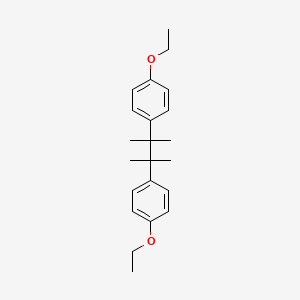
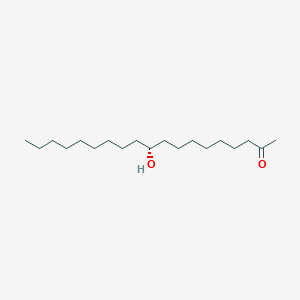
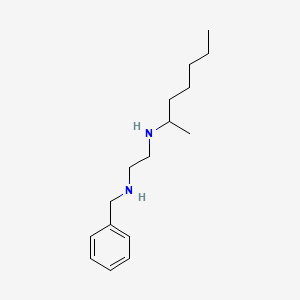
![1-[(1,2,3-Benzotriazin-4-yl)sulfanyl]propan-2-one](/img/structure/B14225612.png)
![(E)-1-[4-(2-Bromoethoxy)phenyl]-2-(4-butylphenyl)diazene](/img/structure/B14225619.png)
![4H-Cyclopenta[b]thiophene, 2,5-dimethyl-3-phenyl-](/img/structure/B14225623.png)
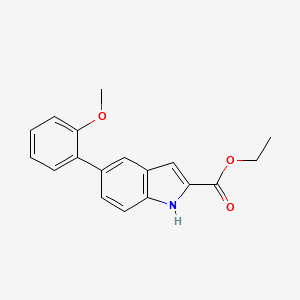

![1H-Indazole, 1-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)-](/img/structure/B14225645.png)
